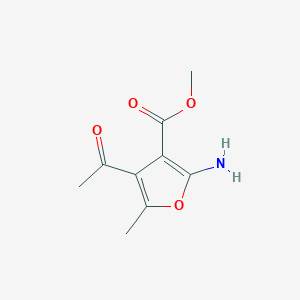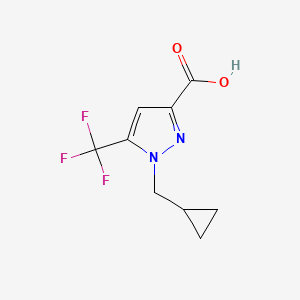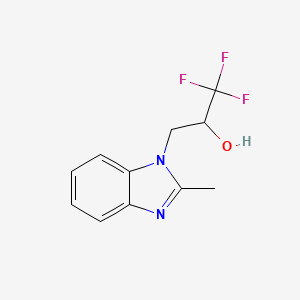![molecular formula C19H14ClF2N3O2 B2848386 2-(2-(2-chloro-6-fluorophenyl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034276-25-8](/img/structure/B2848386.png)
2-(2-(2-chloro-6-fluorophenyl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups. It contains a dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one core, which is a type of heterocyclic compound. This core is substituted with a 2-chloro-6-fluorophenyl group and an acetyl group. The presence of chlorine and fluorine atoms suggests that the compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic core and the halogen substituents would likely have a significant impact on the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The presence of the heterocyclic core and the halogen substituents in this compound suggests that it might have interesting properties, such as a high degree of stability or reactivity .Aplicaciones Científicas De Investigación
Suzuki Cross-Coupling Reactions
The compound could potentially be used in Suzuki cross-coupling reactions, which are widely used in organic chemistry for the synthesis of carbon-carbon bonds .
Synthesis of Biaryl Amides
Biaryl amides have been synthesized using similar compounds, suggesting that this compound could potentially be used for the same purpose .
Synthesis of Kinesin Spindle Protein Inhibitors
Kinesin spindle protein inhibitors, which have applications in cancer treatment, could potentially be synthesized using this compound .
GABA α2/3 Agonist Preparation
The compound could potentially be used in the preparation of GABA α2/3 agonists, which have applications in the treatment of anxiety and other neurological disorders .
Protein Synthesis Inhibitors
Oxazolidinones, a class of compounds containing a similar five-membered heterocycle, have been used as protein synthesis inhibitors . This suggests that this compound could potentially have similar applications.
Crystal Structure Analysis
The compound could potentially be used in crystal structure analysis, as similar compounds have been used for this purpose .
Mecanismo De Acción
Target of Action
The primary target of this compound is thrombin , a serine protease that plays a crucial role in the coagulation cascade . Thrombin is responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot. Inhibiting thrombin can prevent clot formation, making this compound potentially useful in conditions where clot prevention is desirable.
Mode of Action
The compound acts as a potent inhibitor of thrombin . It achieves this through its unique structure, which includes 2,2-difluoro-2-aryl/heteroaryl-ethylamine (P3) and oxyguanidine (P1) substituents . These substituents allow the compound to bind to the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin.
Direcciones Futuras
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in various areas such as drug discovery, materials science, and chemical biology. Future research might focus on exploring the properties of this compound and developing methods for its synthesis .
Propiedades
IUPAC Name |
5-[2-(2-chloro-6-fluorophenyl)acetyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF2N3O2/c20-14-2-1-3-15(22)12(14)8-18(26)24-7-6-16-13(10-24)19(27)25-9-11(21)4-5-17(25)23-16/h1-5,9H,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDSLWCHQKZHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({(2Z)-4-oxo-2-[(2E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetyl)glycine](/img/structure/B2848303.png)

![6-[(3-iodobenzoyl)amino]hexanoic Acid](/img/structure/B2848306.png)
![3-Hydroxy-2-[(5-hydroxy-pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B2848308.png)
![N-(2,6-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2848313.png)



![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazine-2-carboxamide](/img/structure/B2848318.png)

![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole](/img/structure/B2848322.png)
![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2848324.png)

